molecular formula C11H9NO2 B8738088 3-Methoxyquinoline-5-carbaldehyde

3-Methoxyquinoline-5-carbaldehyde

Cat. No.: B8738088
M. Wt: 187.19 g/mol
InChI Key: HOPFINDBXLGBEL-UHFFFAOYSA-N
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Description

3-Methoxyquinoline-5-carbaldehyde is a quinoline derivative featuring a methoxy group at position 3 and an aldehyde functional group at position 5. Quinoline-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse chemical modifications. The aldehyde group at position 5 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones, which are pivotal in drug discovery . The methoxy group at position 3 influences electronic properties, enhancing electron density in the quinoline ring and modulating reactivity in electrophilic substitution reactions.

For example, Vilsmeier–Haack formylation could introduce the aldehyde group, followed by methoxylation using sodium methoxide or similar reagents .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methoxyquinoline-5-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-9-5-10-8(7-13)3-2-4-11(10)12-6-9/h2-7H,1H3

InChI Key

HOPFINDBXLGBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2N=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, synthesis routes, and applications of 3-Methoxyquinoline-5-carbaldehyde and its analogs:

Compound Name Substituents Key Functional Groups Synthesis Highlights Applications References
This compound Methoxy (C3), Aldehyde (C5) Aldehyde, Methoxy Likely involves Vilsmeier–Haack formylation and methoxylation steps. Intermediate for bioactive molecules; potential anticancer/antimicrobial uses.
2-Methoxyquinoline-3-carbaldehyde Methoxy (C2), Aldehyde (C3) Aldehyde, Methoxy Synthesized via acetylation, Vilsmeier–Haack reaction, and methoxylation . Combretastatin analogs for antiproliferative activity .
Methyl 3-aminoquinoline-5-carboxylate Amino (C3), Ester (C5) Amino, Ester Multi-step synthesis from substituted anilines; esterification and amination reactions. Building block for heterocyclic pharmaceuticals (e.g., kinase inhibitors).
5-Methoxyquinoline-3-carboxylic acid Methoxy (C5), Carboxylic acid (C3) Carboxylic acid, Methoxy Oxidation of aldehyde precursors or direct functionalization of quinoline core. Pharmaceutical intermediate (e.g., anticoagulants, anti-inflammatory agents).
3-Methylbenzo[d]isoxazole-5-carbaldehyde Methyl (C3), Aldehyde (C5) Aldehyde, Methyl Cyclization of substituted benzaldehydes with hydroxylamine derivatives. Agrochemical intermediates (e.g., herbicides, fungicides).

Key Differences and Implications

Positional Isomerism
  • This compound vs. 2-Methoxyquinoline-3-carbaldehyde: The positional swap of methoxy and aldehyde groups alters electronic distribution. In contrast, the 2-methoxy analog may exhibit reduced resonance effects due to steric hindrance near the aldehyde at C3 .
Functional Group Reactivity
  • Aldehyde vs. Carboxylic Acid (5-Methoxyquinoline-3-carboxylic acid): The aldehyde in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to the carboxylic acid, which is better suited for coupling reactions (e.g., peptide bonds). This makes this compound a superior candidate for synthesizing imine-based ligands or prodrugs .
  • Aldehyde vs. Ester (Methyl 3-aminoquinoline-5-carboxylate): The ester group in the latter compound offers stability under acidic conditions, whereas the aldehyde is prone to oxidation. However, the aldehyde’s reactivity enables rapid derivatization, which is advantageous in combinatorial chemistry .
Heterocyclic Core Variations
  • Quinoline vs. Isoxazole (3-Methylbenzo[d]isoxazole-5-carbaldehyde): The quinoline core in the target compound provides a planar aromatic system with nitrogen-based basicity, enhancing interactions with biological targets (e.g., enzymes). In contrast, the isoxazole ring’s oxygen and nitrogen atoms confer different electronic properties, often exploited in agrochemical design .

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